N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, commonly known as 'Flibanserin,' is a novel drug that has been used as a treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a common disorder that affects millions of women worldwide, and Flibanserin has shown promising results in treating this condition.
Wirkmechanismus
Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. It also modulates the levels of dopamine and norepinephrine in the brain. The exact mechanism of action of Flibanserin in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood, but it is believed to increase sexual desire by altering the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Flibanserin has several biochemical and physiological effects on the body. It increases the levels of dopamine and norepinephrine in the brain, which are associated with increased sexual desire. It also decreases the levels of serotonin, which is associated with decreased sexual desire. Flibanserin has been shown to have a positive effect on sexual function, including increased sexual desire, arousal, and orgasm.
Vorteile Und Einschränkungen Für Laborexperimente
Flibanserin has several advantages for lab experiments, including its well-defined mechanism of action and its ability to be easily synthesized. However, Flibanserin also has several limitations, including its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, Flibanserin has a short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
Zukünftige Richtungen
There are several future directions for the research and development of Flibanserin. One potential direction is to investigate the use of Flibanserin in the treatment of other sexual disorders, such as female sexual arousal disorder. Another potential direction is to investigate the use of Flibanserin in combination with other drugs for the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. Additionally, further research is needed to fully understand the mechanism of action of Flibanserin and its long-term safety and efficacy.
Conclusion:
Flibanserin is a novel drug that has shown promising results in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in premenopausal women. Its well-defined mechanism of action and its ability to be easily synthesized make it an attractive candidate for further research and development. However, further research is needed to fully understand the long-term safety and efficacy of Flibanserin and its potential application in the treatment of other sexual disorders.
Synthesemethoden
Flibanserin is a complex organic compound that is synthesized using a multi-step process. The synthesis method involves the reaction of 4-fluorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base to form 4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a reducing agent to form the final product, Flibanserin.
Wissenschaftliche Forschungsanwendungen
Flibanserin has been extensively studied for its potential application in the treatment of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. Several clinical trials have been conducted to evaluate the safety and efficacy of Flibanserin in premenopausal women with N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine. The results of these trials have shown that Flibanserin can significantly improve sexual desire and satisfaction in women with N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.
Eigenschaften
Produktname |
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
---|---|
Molekularformel |
C21H24FN3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C21H24FN3O2/c1-26-21-13-18(14-23-9-2-11-25-12-10-24-16-25)5-8-20(21)27-15-17-3-6-19(22)7-4-17/h3-8,10,12-13,16,23H,2,9,11,14-15H2,1H3 |
InChI-Schlüssel |
FRWRWHUYRCOOFL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.